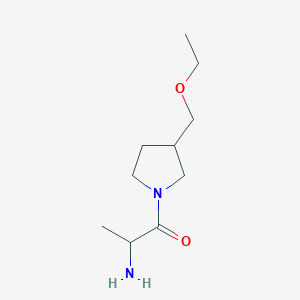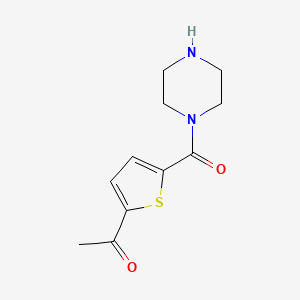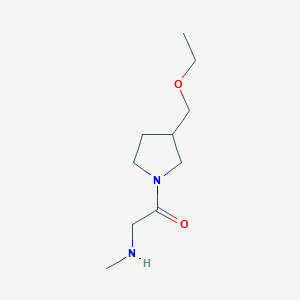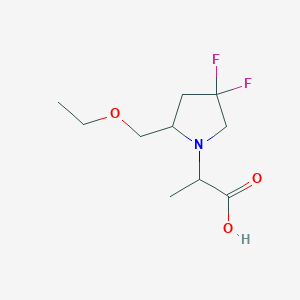
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
説明
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid (abbreviated as 2-E4,4-DFPPA) is a synthetic organic compound that has a wide range of applications in scientific research, specifically in the fields of biochemistry and physiology. It is a derivative of the pyrrolidine ring and is composed of two ethoxymethyl groups, four fluorine atoms, and a propanoic acid group. This compound has recently been studied for its potential to be used as a drug candidate for various diseases, as well as its ability to act as a biochemical and physiological modulator.
科学的研究の応用
Synthesis and Derivative Development
Research in the field of synthetic chemistry has explored various compounds with structural similarities to 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid, demonstrating its potential in the development of new chemical entities with varied biological activities. For instance, the design and synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives exhibit potent non-ulcerogenic anti-inflammatory and analgesic activities. These derivatives, developed from the carboxylic acid group of anti-inflammatory drugs like naproxen, highlight the potential of modifying the core structure to enhance therapeutic profiles while minimizing gastrointestinal side effects (Berk et al., 2009).
Chemical Reactivity and Interaction Studies
Further research delves into the chemical reactivity and interactions of ethoxymethylene-containing compounds, revealing insights into their potential applications in synthetic organic chemistry. For example, the interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives results in the formation of various compounds, showcasing the versatility of these chemical structures in facilitating novel synthetic pathways (Dmitry et al., 2015).
Novel Synthesis Methods
The exploration of novel synthesis methods for related compounds further underscores the scientific interest in this chemical domain. The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from 2-(4-hydroxyphenyl)acetic acid highlights innovative approaches to creating compounds with potential pharmacological applications (Zhang Dan-shen, 2009).
Polymorphic Forms and Spectroscopy Studies
Investigations into the polymorphic forms of related compounds using spectroscopic and diffractometric techniques provide valuable information for pharmaceutical development. This research aids in understanding the physical and chemical properties of potential drug candidates, facilitating the optimization of their formulation and delivery (F. Vogt et al., 2013).
特性
IUPAC Name |
2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-3-16-5-8-4-10(11,12)6-13(8)7(2)9(14)15/h7-8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOMWULGHXILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(C)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



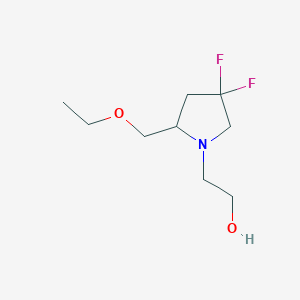

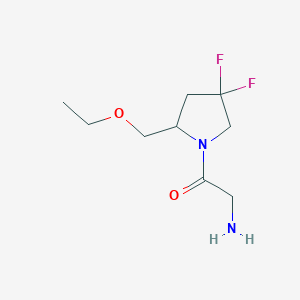


![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)
